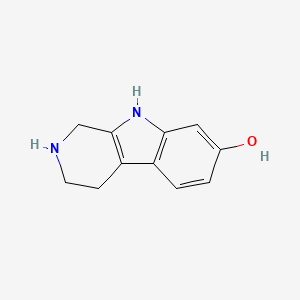
1,2-Dihydro-1-demethyl-harmalol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dihydro-1-demethyl-harmalol is a derivative of harmalol, an indole alkaloid found in various plants, particularly in the Peganum harmala (Syrian rue). This compound is part of a class of naturally occurring substances known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-1-demethyl-harmalol typically involves the reduction of harmalol. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in an alcoholic solvent under mild conditions . The reaction proceeds smoothly at room temperature, yielding the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation. This method uses a metal catalyst like palladium on carbon (Pd/C) under hydrogen gas pressure to achieve the reduction of harmalol. This approach is advantageous due to its scalability and cost-effectiveness .
化学反应分析
Types of Reactions
1,2-Dihydro-1-demethyl-harmalol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form harmalol using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can yield fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation with palladium on carbon (Pd/C)
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Harmalol
Reduction: Fully saturated derivatives
Substitution: Various substituted indole derivatives.
科学研究应用
作用机制
The mechanism of action of 1,2-Dihydro-1-demethyl-harmalol involves its interaction with various molecular targets. It is known to inhibit enzymes involved in DNA replication and repair, leading to the suppression of cell proliferation. Additionally, it can induce apoptosis in cancer cells through the activation of specific signaling pathways .
相似化合物的比较
Similar Compounds
Harmalol: The parent compound, known for its similar biological activities.
Harmine: Another indole alkaloid with potent anticancer and antimicrobial properties.
Harmaline: Exhibits similar pharmacological effects, including antimicrobial and anticancer activities.
Uniqueness
1,2-Dihydro-1-demethyl-harmalol stands out due to its unique structural modifications, which enhance its biological activity and reduce potential side effects compared to its parent compound, harmalol .
属性
CAS 编号 |
83177-17-7 |
|---|---|
分子式 |
C11H12N2O |
分子量 |
188.23 g/mol |
IUPAC 名称 |
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-7-ol |
InChI |
InChI=1S/C11H12N2O/c14-7-1-2-8-9-3-4-12-6-11(9)13-10(8)5-7/h1-2,5,12-14H,3-4,6H2 |
InChI 键 |
IWRXUIJKXFGEQX-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC2=C1C3=C(N2)C=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14424620.png)
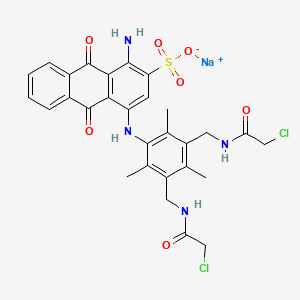

![N-[(4-Acetamidophenoxy)methyl]benzamide](/img/structure/B14424629.png)
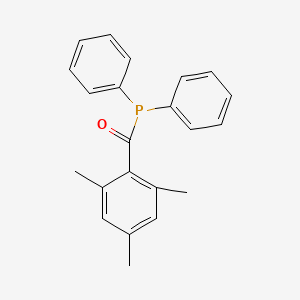
![1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424638.png)
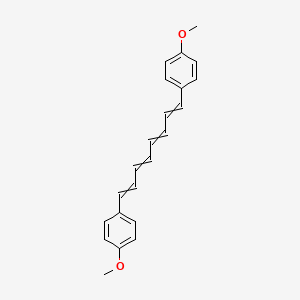
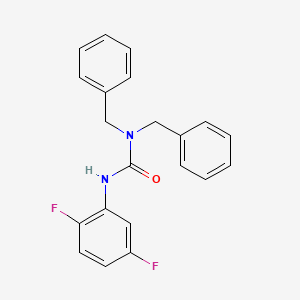

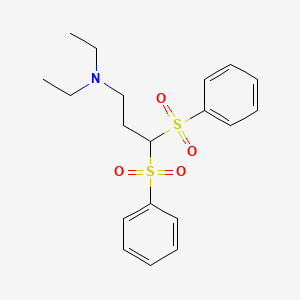
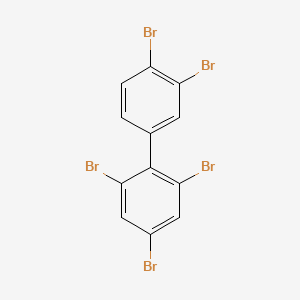
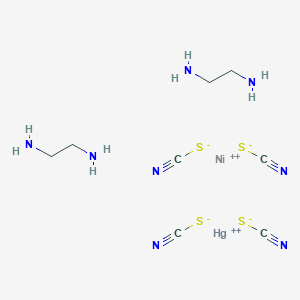
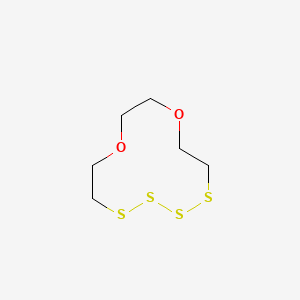
![4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14424688.png)
